An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorohexane is a saturated alkyl fluoride (B91410) that holds significance as a building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluorohexane, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3-Fluorohexane are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2] |
| Molecular Weight | 104.1658 g/mol | [1][2] |
| CAS Registry Number | 52688-75-2 | [1][2] |
| Melting Point | -104 °C | [3] |
| Boiling Point (estimated) | 87.88 °C | [3] |
| Density (estimated) | 0.8125 g/cm³ | [3] |
| Refractive Index (estimated) | 1.3689 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3-Fluorohexane is expected to be complex due to the presence of multiple, chemically similar alkyl protons and their coupling to both each other and the fluorine atom. The proton on the carbon bearing the fluorine atom (C3) would appear as a complex multiplet significantly downfield due to the deshielding effect of the electronegative fluorine. The adjacent methylene (B1212753) protons on C2 and C4 would also be deshielded and show complex splitting patterns. The terminal methyl protons would appear furthest upfield as triplets.
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¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbon directly attached to the fluorine atom (C3) is expected to show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). A ¹³C NMR spectrum for 3-Fluorohexane is noted to be available, which would confirm the number of unique carbon environments.[4]
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¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. 3-Fluorohexane would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a secondary alkyl fluoride.[5][6][7][8] The signal would be split into a complex multiplet due to coupling with the neighboring protons on C2, C3, and C4.
Mass Spectrometry (MS)
The mass spectrum of 3-Fluorohexane would show a molecular ion peak (M+) at m/z 104. The fragmentation pattern would be characterized by the loss of small neutral molecules and alkyl radicals. Common fragmentation pathways for alkyl halides include the loss of HF (M-20) and cleavage of C-C bonds.[2][9][10][11][12] The base peak would likely correspond to a stable carbocation formed after fragmentation.
Infrared (IR) Spectroscopy
The infrared spectrum of 3-Fluorohexane would be dominated by C-H stretching and bending vibrations characteristic of an alkane. A key feature would be the C-F stretching absorption, which typically appears in the region of 1000-1400 cm⁻¹.[13][14][15][16]
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Fluorohexane are not widely published. However, two common synthetic routes for alkyl fluorides can be adapted for its preparation.
Synthesis of 3-Fluorohexane from 3-Hexanol (B165604)
This method involves the nucleophilic fluorination of the corresponding alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Experimental Workflow:
Caption: Synthesis of 3-Fluorohexane from 3-Hexanol.
Methodology:
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A solution of 3-hexanol in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by fractional distillation to yield pure 3-fluorohexane.
Synthesis of 3-Fluorohexane from 3-Bromohexane (B146008)
This method involves a nucleophilic substitution reaction where the bromide in 3-bromohexane is displaced by a fluoride ion.
Experimental Workflow:
References
- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-FLUOROHEXANE - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 10. whitman.edu [whitman.edu]
- 11. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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